molecular formula C14H16O3 B2657742 2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester CAS No. 850785-06-7

2,2-Dimethyl-2H-1-benzopyran-6-acetic acid methyl ester

Cat. No. B2657742
M. Wt: 232.279
InChI Key: UCTAFNVZZHZYCV-UHFFFAOYSA-N
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Patent
US07368582B2

Procedure details

25 g methyl-4-hydroxyphenylacetate, 14.5 ml 3-methylbut-2-enal and 18.3 g phenylboronic acid were placed together under nitrogen atmosphere in 1 l dry toluene and heated to boiling for 7 hours under reflux cooling. Then 60 ml glacial acetic acid was added to this receiving solution at room temperature (=RT) and the mixture was again heated to boiling for 7 hours under reflux cooling. It was allowed to cool to room temperature, the solvent was largely evaporated at reduced pressure and the remaining residue was poured into 300 ml of a 1:1 (v/v) mixture of ethyl acetate (═EA) and water. The pH value was adjusted to 5 by addition of solid sodium bicarbonate, the organic phase was separated off and largely evaporated at reduced pressure. Chromatography of the remaining residue on silica gel (mobile phase: petroleum ether/EA 10:1 v/v) yielded 16 g methyl-(2,2-dimethyl-2H-chromen-6-yl)acetate as pale yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
18.3 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[CH3:13][C:14]([CH3:18])=[CH:15][CH:16]=O.C1(B(O)O)C=CC=CC=1.C(O)(=O)C>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:6]=[C:7]2[C:8](=[CH:9][CH:10]=1)[O:11][C:14]([CH3:18])([CH3:13])[CH:15]=[CH:16]2

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)O)=O
Step Two
Name
Quantity
14.5 mL
Type
reactant
Smiles
CC(=CC=O)C
Step Three
Name
Quantity
18.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated
WAIT
Type
WAIT
Details
to boiling for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the solvent was largely evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
the remaining residue was poured into 300 ml of a 1:1 (v/v) mixture of ethyl acetate (═EA) and water
ADDITION
Type
ADDITION
Details
The pH value was adjusted to 5 by addition of solid sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
CUSTOM
Type
CUSTOM
Details
largely evaporated at reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COC(CC=1C=C2C=CC(OC2=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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